molecular formula C13H18BrNO B5695669 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine

Cat. No.: B5695669
M. Wt: 284.19 g/mol
InChI Key: XURVPFRSQQQHOD-UHFFFAOYSA-N
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Description

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C13H18BrNO It is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidine ring attached to a phenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-bromo-4-methylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylpyrrolidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF or THF as a solvent.

Major Products Formed

    Oxidation: Formation of 1-[2-(2-hydroxy-4-methylphenoxy)ethyl]pyrrolidine.

    Reduction: Formation of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine
  • 1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine
  • 1-[2-(2-fluoro-4-methylphenoxy)ethyl]pyrrolidine

Uniqueness

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine is unique due to the presence of the bromine atom at the 2-position of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromine atom and the pyrrolidine ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVPFRSQQQHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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